molecular formula C19H23N3O4S2 B12197136 methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No.: B12197136
M. Wt: 421.5 g/mol
InChI Key: XTHONEKRVVJYPB-PTNGSMBKSA-N
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Description

Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoate ester, and a dimethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multiple steps. One common approach is the condensation of 4-formylbenzoic acid with 3-(dimethylamino)propylamine to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Lacks the thiazolidinone ring and has different chemical properties.

    4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    N-(3-dimethylaminopropyl)-2-thioxo-4-oxo-1,3-thiazolidine-5-carboxamide: Contains a thiazolidinone ring but with different substituents.

Uniqueness

Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its combination of a thiazolidinone ring, a benzoate ester, and a dimethylamino propyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 4-[(Z)-[3-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H23N3O4S2/c1-21(2)10-4-9-20-16(23)12-22-17(24)15(28-19(22)27)11-13-5-7-14(8-6-13)18(25)26-3/h5-8,11H,4,9-10,12H2,1-3H3,(H,20,23)/b15-11-

InChI Key

XTHONEKRVVJYPB-PTNGSMBKSA-N

Isomeric SMILES

CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S

Canonical SMILES

CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S

Origin of Product

United States

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